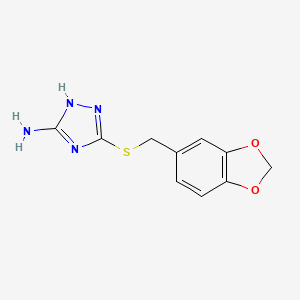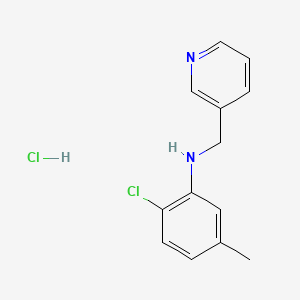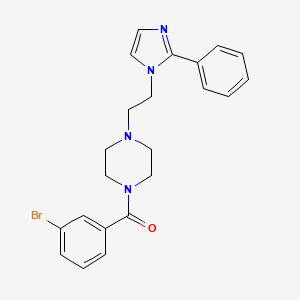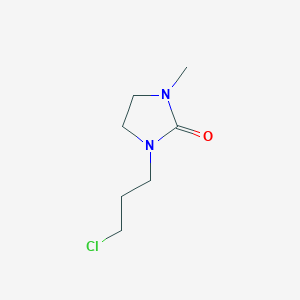![molecular formula C23H25FN4O4 B2463239 2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide CAS No. 923146-10-5](/img/structure/B2463239.png)
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(2-methoxyphenyl)acetamide is a useful research compound. Its molecular formula is C23H25FN4O4 and its molecular weight is 440.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Agonists for ORL1 Receptor : Research by Röver et al. (2000) explored compounds related to triazaspirodecanone, similar in structure to the compound , as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and moderate to good selectivity versus opioid receptors, and behave as full agonists in biochemical assays (Röver et al., 2000).
Tachykinin NK2 Receptor Antagonists : A study by Smith et al. (1995) reported on spiropiperidines, which share structural similarities with the compound . These compounds showed significant affinity for the tachykinin NK2 receptor in a rat colon binding assay and displayed antagonist activity in guinea pig trachea (Smith et al., 1995).
Potential Antipsychotic Agents : Wise et al. (1985) examined compounds including triazaspirodecanones for their antipsychotic profiles in pharmacological test models. These compounds showed promising results in behavioral tests predictive of antipsychotic efficacy (Wise et al., 1985).
Antiviral Evaluation : A study by Apaydın et al. (2020) focused on spirothiazolidinone derivatives, similar in structure to the compound , for their antiviral activity. These compounds showed strong activity against influenza A/H3N2 virus and human coronavirus 229E, indicating the versatility of this scaffold for developing antiviral molecules (Apaydın et al., 2020).
Anxiolytic-like Properties : Research by Wichmann et al. (2000) on triazaspirodecanone derivatives found one compound to exhibit anxiolytic-like effects in vivo, confirming the effects observed with the OFQ peptide in rats (Wichmann et al., 2000).
Anticonvulsant Agents : Liu et al. (2016) synthesized benzothiazole derivatives with structural similarities to the compound and evaluated them for anticonvulsant activity. The compounds showed potent anticonvulsant activities with lower neurotoxicity, suggesting their potential as anticonvulsant agents (Liu et al., 2016).
Antioxidant and Anti-inflammatory Compounds : A study by Koppireddi et al. (2013) on N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides showed good antioxidant activity and excellent anti-inflammatory activity, indicating potential for such compounds in these areas (Koppireddi et al., 2013).
Opioid Receptor Modulators : A 2005 study by Jordan et al. investigated a series of biarylalkyl triazaspirodecanones for their activity at opioid and ORL-1 receptors. These compounds, structurally related to the compound , showed enhanced affinity for the mu-opioid receptor (Jordan et al., 2005).
特性
IUPAC Name |
2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25FN4O4/c1-32-19-5-3-2-4-18(19)25-20(29)15-27-12-10-23(11-13-27)21(30)28(22(31)26-23)14-16-6-8-17(24)9-7-16/h2-9H,10-15H2,1H3,(H,25,29)(H,26,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRQCUZWUOGRYEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC3(CC2)C(=O)N(C(=O)N3)CC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl 2-chloro-4-fluorobenzoate](/img/structure/B2463157.png)

![(2,4-Dimethylphenyl)[1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2463162.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-cyclopentylmethanone](/img/structure/B2463163.png)




![endo-tert-Butyl 3-oxa-9-azabicyclo[3.3.1]nonan-7-ylcarbamate](/img/structure/B2463171.png)

![2-(2,6-Difluorophenyl)-5-methyl-4-{[4-(trifluoromethyl)benzyl]oxy}-1,3-thiazole](/img/structure/B2463174.png)
![[2-(2,5-dimethylphenyl)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2463176.png)
![N-(4-nitrophenyl)-2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2463177.png)
